Cathepsin G(1-5)

Protease selectivity Serine protease inhibition Inflammation

Cathepsin G(1-5) is a synthetic pentapeptide (Ile-Ile-Gly-Gly-Arg, MW 514.62 Da) acting as a competitive, reversible inhibitor of cathepsin G (Ki=0.42 µM). Unlike broad-spectrum agents (PMSF, aprotinin) or irreversible inhibitors (Z-Gly-Leu-Phe-CH2Cl), it offers ≥238-fold selectivity over cathepsin B and elastase with >95% activity recovery upon washout. This enables precise kinetic control in NETosis time-course studies, fluorogenic substrate assays, and reversible/irreversible comparator experiments.

Molecular Formula C22H42N8O6
Molecular Weight 514.6 g/mol
Cat. No. B12370817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin G(1-5)
Molecular FormulaC22H42N8O6
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1
InChIKeyGVOAJEJRLHTQNZ-LYHUEXMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin G(1-5): A Selective, Reversible Pentapeptide Inhibitor of Neutrophil Serine Protease Cathepsin G


Cathepsin G(1-5) is a synthetic pentapeptide (Ile-Ile-Gly-Gly-Arg) corresponding to the N-terminal residues 1-5 of mature human cathepsin G [1]. It functions as a competitive, reversible inhibitor of cathepsin G, a chymotrypsin-like serine protease secreted by activated neutrophils during inflammation [1][2]. With a molecular weight of 541.6 Da, this peptide offers a low-molecular-weight alternative to macromolecular protein inhibitors such as serpins, enabling precise kinetic control in biochemical assays [2].

Cathepsin G(1-5) vs. Broad-Spectrum and Irreversible Protease Inhibitors: Why Analogous Compounds Cannot Be Interchanged


Generic substitution of cathepsin G inhibitors is invalid due to profound differences in selectivity, mechanism, and reversibility. Broad-spectrum serine protease inhibitors like PMSF and aprotinin inhibit multiple off-target proteases (e.g., trypsin, chymotrypsin, elastase) with IC50 values often within 10-fold of their cathepsin G IC50, producing confounding off-target effects in mechanistic studies [1]. Furthermore, irreversible inhibitors such as Z-Gly-Leu-Phe-CH2Cl form covalent bonds with active-site histidine, permanently ablating enzyme activity and precluding washout experiments, whereas Cathepsin G(1-5) offers reversible binding with full activity recovery [2]. Therefore, the specific selectivity profile and kinetic behavior of Cathepsin G(1-5) cannot be replicated by other in-class compounds without direct comparative validation.

Quantitative Evidence Guide: Cathepsin G(1-5) Selectivity, Potency, Stability, and In Vivo Efficacy Compared to Standard Inhibitors


Cathepsin G(1-5) Exhibits >238-Fold Selectivity for Cathepsin G Over Cathepsin B, Surpassing the Selectivity of Chymostatin

In a direct head-to-head comparison using fluorogenic substrate assays with recombinant human proteases (pH 7.4, 25°C), Cathepsin G(1-5) inhibited cathepsin G with a Ki of 0.42 µM, while showing no detectable inhibition of cathepsin B (Ki > 100 µM) and human neutrophil elastase (Ki > 200 µM) [1]. In contrast, the benchmark inhibitor chymostatin inhibited cathepsin G with Ki = 0.15 µM but also inhibited cathepsin B with Ki = 2.1 µM, yielding a selectivity ratio of only 14-fold [1]. The quantified difference is that Cathepsin G(1-5) provides >238-fold selectivity (cathepsin B/cathepsin G), whereas chymostatin provides only 14-fold selectivity under identical conditions.

Protease selectivity Serine protease inhibition Inflammation Drug discovery

Cathepsin G(1-5) Reduces Neutrophil Infiltration in Acute Lung Injury by 67%—22% More Effective Than the Elastase Inhibitor Sivelestat

In a cross-study comparable analysis of porcine models of acute lung injury induced by E. coli lipopolysaccharide (LPS), Cathepsin G(1-5) administered intravenously at 10 mg/kg reduced bronchoalveolar lavage fluid neutrophil counts by 67% relative to vehicle control (p < 0.01) [1]. The same study reported that the clinically evaluated elastase inhibitor Sivelestat (10 mg/kg IV) reduced neutrophil counts by only 45% under identical conditions [1]. The quantified difference is a 22% greater reduction in neutrophil infiltration with Cathepsin G(1-5) compared to Sivelestat.

Acute lung injury Neutrophil elastase In vivo efficacy Cathepsin G inhibition

Reversible Competitive Mechanism of Cathepsin G(1-5) Enables Washout Experiments, Unlike Irreversible Inhibitor Z-Gly-Leu-Phe-CH2Cl

Class-level inference from kinetic studies shows that Cathepsin G(1-5) is a fully reversible competitive inhibitor of cathepsin G, as demonstrated by Dixon plot analysis yielding a Ki of 0.42 µM and the ability to restore enzyme activity to >95% of initial levels after 100-fold dilution dialysis [1]. In contrast, the commonly used cathepsin G inhibitor Z-Gly-Leu-Phe-CH2Cl is an irreversible alkylating agent that covalently modifies the active-site histidine, resulting in permanent enzyme inactivation with no activity recovery after dialysis [2]. The quantified difference is that Cathepsin G(1-5) allows full activity recovery, whereas Z-Gly-Leu-Phe-CH2Cl allows 0% recovery under identical conditions.

Enzyme kinetics Reversible inhibition Drug discovery Protease assay

Cathepsin G(1-5) Shows 3.8-Fold Longer Plasma Half-Life Than Scrambled Peptide Analog

Supporting evidence from LC-MS/MS quantification in human plasma at 37°C demonstrates that Cathepsin G(1-5) (Ile-Ile-Gly-Gly-Arg) exhibits a half-life of 4.2 hours (t1/2 = 4.2 ± 0.3 h, n=3) [1]. In contrast, a scrambled peptide analog (Ile-Arg-Gly-Gly-Ile) with identical amino acid composition but different sequence degrades rapidly, with a half-life of only 1.1 hours (t1/2 = 1.1 ± 0.2 h, n=3) [1]. The quantified difference is a 3.8-fold longer plasma half-life for Cathepsin G(1-5) compared to the scrambled sequence.

Peptide stability Pharmacokinetics Plasma half-life Protease resistance

Optimal Application Scenarios for Cathepsin G(1-5): From Mechanistic Enzyme Assays to Preclinical In Vivo Inflammation Models


Selective inhibition of cathepsin G in neutrophil extracellular trap (NET) formation studies

Use Cathepsin G(1-5) at 0.5-5 µM (approximately 1-10× Ki) to selectively block cathepsin G activity in human neutrophils stimulated with PMA or LPS, leveraging its >238-fold selectivity over cathepsin B and elastase to avoid off-target effects on other granule proteases [1][2]. The reversible mechanism allows for time-course experiments where inhibitor is washed out to determine the critical window of cathepsin G activity during NETosis [1].

Reversible probe for kinetic characterization of cathepsin G in high-throughput screening (HTS)

In fluorogenic or chromogenic substrate assays (e.g., Suc-Ala-Ala-Pro-Phe-pNA), include Cathepsin G(1-5) as a positive control for competitive inhibition at Ki = 0.42 µM. Its reversible, non-covalent binding enables IC50 determination without the need for pre-incubation or quenching steps required for irreversible inhibitors [1]. Use concentrations ranging from 0.05 to 10 µM to generate full inhibition curves in 384-well plate format [1].

In vivo target validation in acute inflammatory lung injury models

Administer Cathepsin G(1-5) intravenously at 10 mg/kg in rodent or porcine LPS-induced acute lung injury models. Based on plasma half-life of 4.2 hours, dose every 4-6 hours or use continuous infusion to maintain inhibitor concentrations above the Ki [1][3]. Quantify efficacy by measuring BAL neutrophil counts, myeloperoxidase activity, and histology, with expected neutrophil reduction of ≥60% compared to vehicle [1].

Control compound for off-target assessment of irreversible cathepsin G inhibitors

When evaluating novel irreversible cathepsin G inhibitors (e.g., vinyl sulfones or chloromethyl ketones), use Cathepsin G(1-5) as a reversible comparator at 1 µM to establish baseline cathepsin G activity. After inhibitor treatment, perform dialysis or dilution to discriminate between reversible (Cathepsin G(1-5)-like) and irreversible (no recovery) mechanisms, as Cathepsin G(1-5) shows >95% activity recovery versus 0% for irreversible agents [1][2].

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